

S-Methyl N,N-Diethyldithiocarbamate-d10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Disulfiram impurity 1-d10

Cat. No.: B12416502

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Methyl N,N-Diethyldithiocarbamate-d10 (MeDDC-d10), a deuterated isotopologue of a key metabolite of Disulfiram. This document is intended for researchers in pharmacology, toxicology, and drug metabolism, providing essential technical data, information on its metabolic context, and a detailed protocol for its application as an internal standard in quantitative bioanalysis.

Core Compound Data

S-Methyl N,N-Diethyldithiocarbamate-d10 is the deuterated form of S-Methyl N,N-Diethyldithiocarbamate (MeDDC), a significant metabolite of the drug Disulfiram. The incorporation of ten deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated MeDDC in biological matrices.

Property	Value	Suppliers
Molecular Formula	C6H3D10NS2	Clearsynth, Sussex Research Laboratories Inc., Pharmaffiliates, Simson Pharma Limited[1][2][3]
Molecular Weight	173.37 g/mol	Clearsynth, Pharmaffiliates[1][3]
CAS Number	Not assigned (non-deuterated is 686-07-7)	Sussex Research Laboratories Inc.[2]
Purity	Typically >95% to >98% (HPLC)	Clearsynth, Sussex Research Laboratories Inc.[2][3]
Storage Conditions	2-8°C or -20°C	Clearsynth, Sussex Research Laboratories Inc.[2][3]
Shipping Conditions	Ambient	Sussex Research Laboratories Inc.[2]

Metabolic Pathway and Significance

S-Methyl N,N-Diethyldithiocarbamate is a downstream metabolite of Disulfiram, a medication used for the treatment of alcohol dependence. Disulfiram is rapidly metabolized to diethyldithiocarbamate (DDC), which is then S-methylated to form MeDDC. MeDDC is further oxidized by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes to S-methyl N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and subsequently to S-methyl N,N-diethylthiocarbamate sulfone. These sulfoxide and sulfone metabolites are potent and irreversible inhibitors of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde. The inhibition of ALDH leads to the accumulation of acetaldehyde upon alcohol consumption, causing the unpleasant physiological effects associated with the disulfiram-ethanol reaction.[4]

The accurate quantification of MeDDC in biological samples is crucial for pharmacokinetic and pharmacodynamic studies of Disulfiram, as well as for investigating potential drug-drug interactions involving CYP450 enzymes.



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Metabolic activation of Disulfiram to inhibitors of Aldehyde Dehydrogenase.

Experimental Protocol: Quantification of S-Methyl N,N-Diethyldithiocarbamate in Human Plasma by UPLC-MS/MS

This section provides a detailed protocol for the quantification of S-Methyl N,N-Diethyldithiocarbamate (MeDDC) in human plasma using S-Methyl N,N-Diethyldithiocarbamate-d10 as an internal standard. The method is adapted from a validated assay for the non-deuterated compound.[5]

Materials and Reagents

- S-Methyl N,N-Diethyldithiocarbamate (analyte)
- S-Methyl N,N-Diethyldithiocarbamate-d10 (internal standard)
- LC-MS grade methanol, water, and formic acid
- Human plasma (heparinized)
- Solid-phase extraction (SPE) cartridges

Instrumentation

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions

Parameter	Condition
Column	Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 μ m
Mobile Phase	Isocratic: 22% (0.1% formic acid in water) and 78% (0.1% formic acid in methanol)
Flow Rate	0.200 mL/min
Injection Volume	10 μ L
Run Time	5 minutes

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	m/z 148 \rightarrow 100
MRM Transition (Internal Standard)	m/z 158 \rightarrow 110 (proposed)

Note: The MRM transition for the d10 internal standard is proposed based on a +10 Da mass shift from the non-deuterated analyte. The fragmentation is expected to be similar, with the loss of the dithiocarbamate moiety. This should be confirmed experimentally.

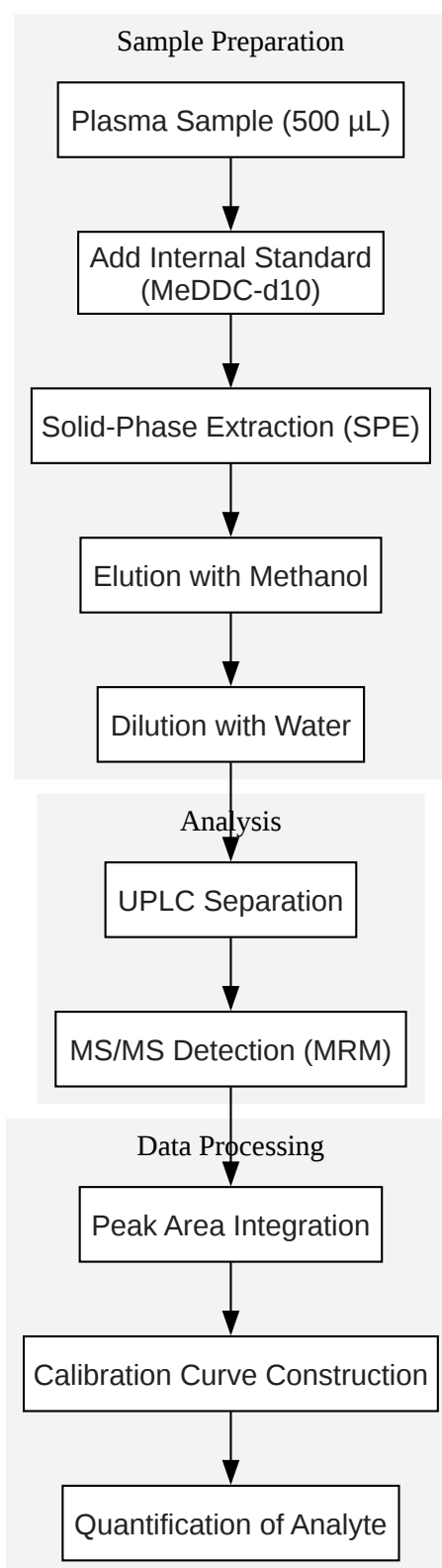
Sample Preparation

- Thaw plasma samples to room temperature.
- To 500 μ L of plasma, add a known concentration of S-Methyl N,N-Diethyldithiocarbamate-d10 solution (internal standard).
- Perform solid-phase extraction (SPE) to remove plasma proteins and interferences.
- Elute the analyte and internal standard from the SPE cartridge with 500 μ L of methanol.

- Add 250 μ L of water to the eluate.
- Inject 10 μ L of the final solution into the UPLC-MS/MS system.

Calibration and Quantification

- Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.
- Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.



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Workflow for the quantification of MeDDC using a deuterated internal standard.

Conclusion

S-Methyl N,N-Diethyldithiocarbamate-d10 is a valuable tool for researchers studying the pharmacokinetics of Disulfiram and its metabolites. Its use as an internal standard in LC-MS/MS assays ensures high accuracy and precision in the quantification of the endogenous MeDDC. The provided technical information and experimental protocol serve as a comprehensive resource for the implementation of this analytical standard in a research setting. For research use only. Not for use in diagnostic procedures.

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